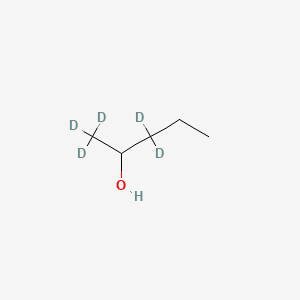![molecular formula C9H5ClN4 B577389 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 1263285-23-9](/img/structure/B577389.png)
6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene, also known as TACN, is a cyclic organic compound with a unique structure that has been used in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene's mechanism of action is based on its ability to bind metal ions, particularly copper and zinc ions. 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene forms stable complexes with these metal ions, which can be used in various applications. In biochemistry studies, 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene has been shown to interact with DNA and proteins, leading to changes in their structures and functions.
Biochemical and Physiological Effects:
6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene has been shown to have various biochemical and physiological effects, including antioxidant and anticancer properties. 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene's ability to bind copper and zinc ions has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage. 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene's unique structure and ability to bind metal ions make it a valuable tool in various lab experiments. Its high stability and purity make it easy to work with, and its ability to form stable complexes with metal ions allows for the study of metalloproteins and metalloenzymes. However, 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene's limitations include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
For 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene research include the development of new synthesis methods, the study of its interactions with other metal ions, and the exploration of its potential applications in drug design and delivery.
Métodos De Síntesis
6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene can be synthesized using various methods, including the reaction of 1,4,7-triazacyclononane with chloroacetyl chloride or the reaction of 3,6-diazaoctane-1,8-diamine with chloroacetic acid. Other methods involve the reaction of 1,4,7-triazacyclononane with chloroacetaldehyde or the reaction of 1,4,7-triazacyclononane with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. These methods have been used to produce 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene with high purity and yield.
Aplicaciones Científicas De Investigación
6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene has been widely used in scientific research applications, including coordination chemistry, catalysis, and biochemistry. Coordination chemistry studies have focused on 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene's ability to bind metal ions and form stable complexes. These complexes have been studied for their potential applications in catalysis, including the oxidation of alcohols and the epoxidation of olefins. 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene has also been used in biochemistry studies to understand its interactions with DNA and proteins.
Propiedades
IUPAC Name |
6-chloro-3,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-9-8-7(12-4-13-9)5-1-2-11-3-6(5)14-8/h1-4,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEVACVSZKEPNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C3=C(N2)C(=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5H-pyrido[4',3':4,5]pyrrolo[3,2-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

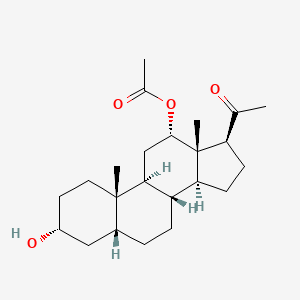
![(1R,2S,5R,6S,11S,14R,15R,18S,19S)-6,10,10,14,15,20-hexamethyl-21-oxahexacyclo[17.3.2.01,18.02,15.05,14.06,11]tetracosan-20-ol](/img/structure/B577310.png)
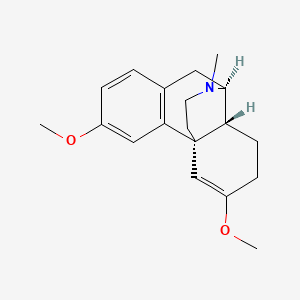
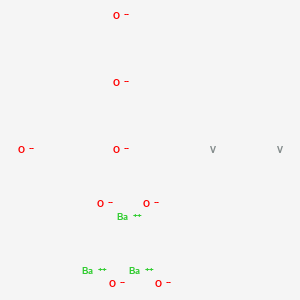
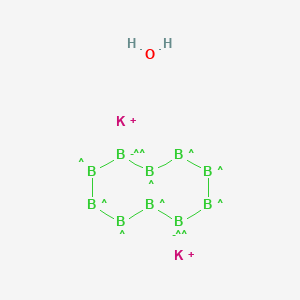
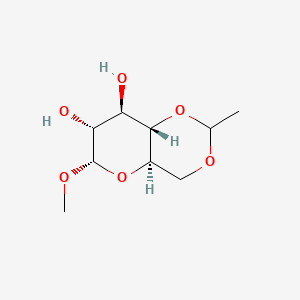
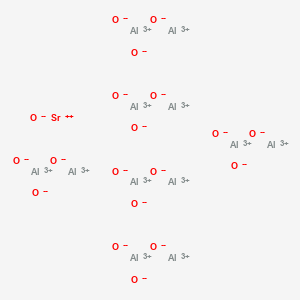
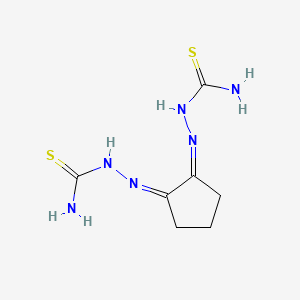
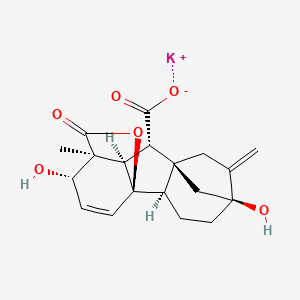
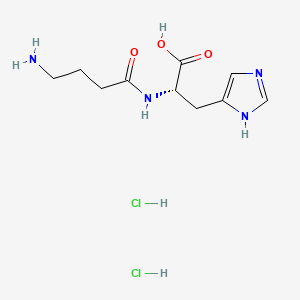
![N-[(4-methylpiperazin-1-yl)methyl]ethanethioamide](/img/structure/B577326.png)


